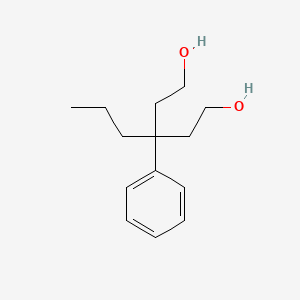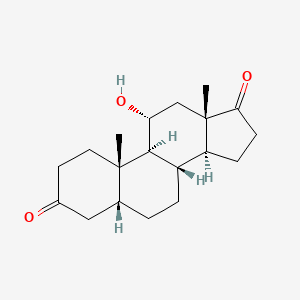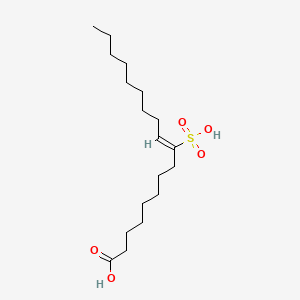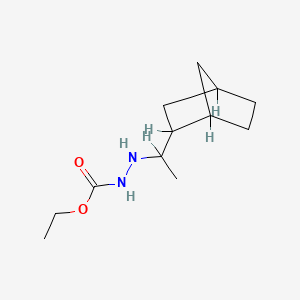
3-Phenyl-3-propylpentane-1,5-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenyl-3-propylpentane-1,5-diol is an organic compound with the molecular formula C14H22O2 and a molecular weight of 222.329 g/mol It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a hydrocarbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-3-propylpentane-1,5-diol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of a phenyl-substituted pentane diol with a propyl group. The reaction conditions often include the use of a strong base, such as sodium hydride (NaH), and an alkyl halide, such as propyl bromide (C3H7Br), in an aprotic solvent like dimethyl sulfoxide (DMSO).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Phenyl-3-propylpentane-1,5-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alkanes or alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.
Major Products Formed
Oxidation: Formation of phenylpropyl ketones or carboxylic acids.
Reduction: Formation of phenylpropyl alkanes or alcohols.
Substitution: Formation of phenylpropyl halides or amines.
Aplicaciones Científicas De Investigación
3-Phenyl-3-propylpentane-1,5-diol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in chromatographic analysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 3-Phenyl-3-propylpentane-1,5-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the phenyl and propyl groups can interact with hydrophobic regions of proteins and enzymes, potentially modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-3-propylpentane-1,5-diol: Similar structure but with a methyl group instead of a phenyl group.
3-Phenyl-3-butylpentane-1,5-diol: Similar structure but with a butyl group instead of a propyl group.
Uniqueness
3-Phenyl-3-propylpentane-1,5-diol is unique due to the presence of both phenyl and propyl groups, which confer distinct chemical and physical properties. These groups influence the compound’s reactivity, solubility, and potential biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
83763-12-6 |
|---|---|
Fórmula molecular |
C14H22O2 |
Peso molecular |
222.32 g/mol |
Nombre IUPAC |
3-phenyl-3-propylpentane-1,5-diol |
InChI |
InChI=1S/C14H22O2/c1-2-8-14(9-11-15,10-12-16)13-6-4-3-5-7-13/h3-7,15-16H,2,8-12H2,1H3 |
Clave InChI |
RCNZXFQYVXUHBN-UHFFFAOYSA-N |
SMILES canónico |
CCCC(CCO)(CCO)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[Bis(2-hydroxyethyl)amino]ethanol;oxolane-2,5-dione](/img/structure/B13777206.png)


![(1S,2S)-(+)-1,2-Bis[(N-diphenylphosphino)amino]cyclohexane](/img/structure/B13777226.png)
![Propanamide, 3-chloro-N-[2-[(2-cyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]-](/img/structure/B13777231.png)

![Spiro[4.4]nona-1,3-diene](/img/structure/B13777251.png)
![Butyltintris[2-(myristoyloxy)ethylmercaptide]](/img/structure/B13777259.png)

![N-(4-Bromophenyl)-N'-[4-(morpholin-4-yl)butyl]urea](/img/structure/B13777277.png)

![Tetraammonium [[(2-ethylhexyl)imino]bis(methylene)]bisphosphonate](/img/structure/B13777291.png)


